

## Efficacy of "trans-4-Hydroxycyclohexanecarboxylic acid" in antitumor applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                     |           |
|----------------------|-------------------------------------|-----------|
| Compound Name:       | 4-Hydroxycyclohexanecarboxylic acid |           |
| Cat. No.:            | B092502                             | Get Quote |

# Tranexamic Acid Demonstrates Potential as a Repurposed Antitumor Agent

A comparative analysis of Tranexamic Acid's efficacy in cancer treatment reveals its potential as a repurposed therapeutic, exhibiting notable effects on tumor growth and cancer cell viability. This guide provides an objective comparison with other agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Tranexamic Acid (TXA), a synthetic lysine analog, has demonstrated promising antitumor effects in multiple studies.[1][2][3] Its primary mechanism of action involves the inhibition of plasminogen activation, which in turn affects various pathways crucial for tumor progression, including proliferation, angiogenesis, and inflammation.[2][3] This guide compares the efficacy of Tranexamic Acid with other compounds and outlines the experimental frameworks used to evaluate its anticancer properties.

#### **Comparative Efficacy of Tranexamic Acid**

Recent research has focused on repurposing Tranexamic Acid as an anticancer agent, with studies highlighting its ability to suppress cancer cell viability and inhibit tumor growth in vivo. A



systematic review and meta-analysis of 34 animal studies showed a significant reduction in tumor growth in animals treated with TXA compared to control groups.

In a notable study, Tranexamic Acid was compared with Disulfide bond Disrupting Agents (DDAs), a class of anticancer compounds. The findings indicated that while both agents have anticancer activity, they operate through partially overlapping biochemical mechanisms. Combination therapy of Tranexamic Acid with a DDA (dMtcyDTDO) showed enhanced antitumor effects in a breast cancer animal model.

Table 1: Comparison of Antitumor Efficacy of Tranexamic Acid and a Disulfide bond Disrupting Agent (DDA)

| Treatment Group      | Dosage               | Tumor Growth<br>Inhibition (Breast<br>Cancer Model)        | Reference |
|----------------------|----------------------|------------------------------------------------------------|-----------|
| Vehicle (Peanut Oil) | -                    | Baseline                                                   |           |
| Tranexamic Acid (TA) | 375 mg/kg            | Significant reduction in tumor growth                      |           |
| dMtcyDTDO (DDA)      | 10 mg/kg             | Significant reduction in tumor growth                      |           |
| TA + dMtcyDTDO       | 375 mg/kg + 10 mg/kg | Enhanced reduction in tumor growth compared to monotherapy |           |

### In Vitro Efficacy Across Various Cancer Cell Lines

Tranexamic Acid has been shown to reduce the viability of a broad array of human and murine cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, vary across different cell lines, demonstrating differential sensitivity.

Table 2: In Vitro Viability of Cancer Cell Lines Treated with Tranexamic Acid (72h treatment)



| Cell Line  | IC50 (mM) | Cancer Type                | Reference |
|------------|-----------|----------------------------|-----------|
| MDA-MB-468 | ~5        | Human Breast Cancer        |           |
| 4T1        | ~7        | Murine Breast Cancer       |           |
| A549       | ~8        | Human Lung Cancer          |           |
| HCT116     | >10       | Human Colon Cancer         |           |
| PANC-1     | >10       | Human Pancreatic<br>Cancer | •         |

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of Tranexamic Acid's antitumor efficacy.

### **Cell Viability Assay (MTT Assay)**

- Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- Treatment: Cells were treated with varying concentrations of Tranexamic Acid for 72 hours.
- MTT Addition: After the treatment period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells), and IC50 values were calculated.



# In Vivo Tumor Growth Study (Breast Cancer Xenograft Model)

- Cell Implantation: Female athymic nude mice were subcutaneously injected with 2 x 10<sup>6</sup>
  MDA-MB-231 human breast cancer cells.
- Tumor Growth and Grouping: When tumors reached a palpable size (approximately 100 mm<sup>3</sup>), the animals were randomly assigned to different treatment groups (n=10 per group): vehicle control, Tranexamic Acid alone, DDA alone, and combination therapy.
- Treatment Administration: Treatments were administered daily via oral gavage. Tranexamic Acid was administered at a dose of 375 mg/kg, and the DDA (dMtcyDTDO) at 10 mg/kg.
- Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²)/2.
- Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the differences between the treatment groups. At the end of the study, tumors were excised for further analysis.

### **Signaling Pathways and Mechanisms of Action**

Tranexamic Acid exerts its antitumor effects through multiple biochemical actions. Its primary mechanism is the blockade of plasminogen conversion to plasmin, which in turn inhibits the cleavage of the oncoprotein CDCP1. Additionally, TXA has been shown to inhibit protein synthesis and reduce the phosphorylation of key signaling proteins like S6K1 and STAT3.



#### Mechanism of Action of Tranexamic Acid Extracellular Space Plasminogen (Intracellular) Inhibits Activation Intracellular Space Plasmin Inhibits Inhibits Phosphorylation Activates Cleavage romotes Activates CDCP1 STAT3 Protein Synthesis Phosphorylation (Oncoprotein) Promotes Supports Tumor Growth & Cell Viability

#### Click to download full resolution via product page

Caption: Signaling pathway affected by Tranexamic Acid.

The diagram above illustrates the dual action of Tranexamic Acid. Extracellularly, it prevents the conversion of plasminogen to plasmin, thereby inhibiting CDCP1 cleavage. Intracellularly, it suppresses key signaling pathways involved in protein synthesis and cell proliferation.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo tumor studies.



This workflow outlines the key steps in assessing the in vivo efficacy of Tranexamic Acid in a xenograft mouse model, from cell implantation to data analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Repurposing Tranexamic Acid as an Anticancer Agent PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. Repurposing tranexamic acid as an anticancer drug: a systematic review and metaanalysis – ScienceOpen [scienceopen.com]
- To cite this document: BenchChem. [Efficacy of "trans-4-Hydroxycyclohexanecarboxylic acid" in antitumor applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092502#efficacy-of-trans-4-hydroxycyclohexanecarboxylic-acid-in-antitumor-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com